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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive preliminary investigation of the novel

chemical entity, 2-Methyl-5,5-diphenyloxane. In the absence of existing literature, this guide

constructs a predictive profile of the molecule, including a plausible synthetic route, expected

analytical data, and a hypothesized biological activity profile based on structurally related

compounds. Detailed experimental protocols for its synthesis, characterization, and initial

biological screening are provided to guide future research endeavors.

Introduction
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in

numerous natural products and synthetic drugs.[1] Similarly, the diphenylmethane motif is a

core structural element in a variety of pharmacologically active compounds. The novel fusion of

these two pharmacophores in 2-Methyl-5,5-diphenyloxane presents an intriguing candidate

for investigation, with potential applications in oncology, neuropharmacology, or anti-

inflammatory therapies. This guide outlines a proposed research framework for the initial

exploration of this compound.

Proposed Synthesis
A plausible and efficient route to synthesize 2-Methyl-5,5-diphenyloxane is via an acid-

catalyzed intramolecular hydroalkoxylation, a variation of the Prins cyclization.[2][3] This

approach involves the cyclization of an unsaturated alcohol precursor.
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Proposed Synthetic Pathway:

The synthesis can be envisioned in two main steps starting from commercially available

materials:

Step 1: Synthesis of 4,4-diphenylpent-1-en-5-ol. This intermediate can be prepared by the

Grignard reaction of benzophenone with allylmagnesium bromide, followed by an acidic

workup.

Step 2: Acid-Catalyzed Cyclization. The unsaturated alcohol is then treated with a Brønsted

or Lewis acid to induce an intramolecular cyclization to form the 2-Methyl-5,5-
diphenyloxane.[4]
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1. THF
2. H3O+
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2-Methyl-5,5-
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Caption: Proposed two-step synthesis of 2-Methyl-5,5-diphenyloxane.

Predicted Physicochemical and Spectroscopic Data
Based on the proposed structure, the following physicochemical and spectroscopic

characteristics are anticipated. This data is essential for the characterization and confirmation

of the synthesized compound.

Table 1: Predicted Physicochemical and Spectroscopic Data
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Property Predicted Value

Molecular Formula C₁₈H₂₀O

Molecular Weight 252.35 g/mol

Appearance White to off-white solid

¹H NMR (400 MHz, CDCl₃)

δ 7.20-7.40 (m, 10H, Ar-H), 4.00-4.10 (m, 1H, -

O-CH-), 2.10-2.20 (m, 2H, -CH₂-), 1.80-1.90 (m,

2H, -CH₂-), 1.25 (d, J=6.0 Hz, 3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃)

δ 145.0 (2C, Ar-C), 128.5 (4C, Ar-CH), 127.0

(4C, Ar-CH), 126.0 (2C, Ar-CH), 85.0 (C-O),

75.0 (CH-O), 40.0 (C-Ph₂), 35.0 (CH₂), 30.0

(CH₂), 22.0 (CH₃)

IR (KBr, cm⁻¹)

3060-3030 (Ar C-H stretch), 2970-2850

(Aliphatic C-H stretch), 1600, 1495, 1450 (Ar

C=C stretch), 1100-1050 (C-O stretch)

Mass Spec (EI)
m/z (%): 252 (M⁺), 237 (M⁺ - CH₃), 195, 183,

165, 105, 91, 77

Hypothesized Biological Activity
The structural motifs of 2-Methyl-5,5-diphenyloxane suggest several potential avenues for

biological activity. Oxane derivatives are known to exhibit a wide range of pharmacological

effects, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The diphenyl

moiety is present in many kinase inhibitors and other targeted therapies.

Given these precedents, it is hypothesized that 2-Methyl-5,5-diphenyloxane may exhibit

cytotoxic activity against cancer cell lines, potentially through the inhibition of a specific kinase

signaling pathway. The bulky, lipophilic diphenyl groups could facilitate binding to hydrophobic

pockets in enzyme active sites.
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Caption: Hypothesized inhibition of a kinase signaling pathway.

Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, characterization, and

preliminary biological evaluation of 2-Methyl-5,5-diphenyloxane.
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Protocol 5.1.1: Synthesis of 4,4-diphenylpent-1-en-5-ol

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add magnesium

turnings (1.2 g, 50 mmol).

Add 50 mL of anhydrous diethyl ether.

Slowly add allyl bromide (4.3 mL, 50 mmol) dropwise to initiate the Grignard reaction.

Once the reaction is initiated, add the remaining allyl bromide at a rate that maintains a

gentle reflux.

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

In a separate flask, dissolve benzophenone (8.2 g, 45 mmol) in 50 mL of anhydrous diethyl

ether.

Cool the Grignard reagent to 0 °C and slowly add the benzophenone solution dropwise.

Allow the reaction to warm to room temperature and stir for 4 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution

(50 mL).

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel (eluent: 10:1 hexanes:ethyl

acetate) to yield the desired alcohol.

Protocol 5.1.2: Synthesis of 2-Methyl-5,5-diphenyloxane

Dissolve 4,4-diphenylpent-1-en-5-ol (2.4 g, 10 mmol) in 50 mL of dichloromethane.

Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol) to the solution.
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Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution

(20 mL).

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel (eluent: 20:1 hexanes:ethyl

acetate) to yield 2-Methyl-5,5-diphenyloxane.

Protocol 5.2.1: NMR Spectroscopy

Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterated chloroform

(CDCl₃).

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[6][7]

Process the spectra and compare the chemical shifts, multiplicities, and integration to the

predicted values.[8]

Protocol 5.2.2: Mass Spectrometry

Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol

or dichloromethane).

Analyze the sample using an electron ionization (EI) mass spectrometer.

Determine the molecular weight from the molecular ion peak and analyze the fragmentation

pattern.[9]
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Caption: Workflow for the preliminary biological evaluation.

Protocol 5.3.1: In Vitro Cytotoxicity MTT Assay[10]

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates

at a density of 5,000-10,000 cells per well and incubate for 24 hours.

Compound Treatment: Prepare a stock solution of 2-Methyl-5,5-diphenyloxane in DMSO.

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to

100 µM. Add the compound solutions to the cells and incubate for 48-72 hours. Include

vehicle (DMSO) and positive (e.g., doxorubicin) controls.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5.3.2: Kinase Inhibition Profiling

If the compound shows significant cytotoxicity (IC₅₀ < 10 µM), perform a broad-panel kinase

inhibition screen.

Submit the compound to a commercial service or an in-house facility for screening against a

panel of kinases (e.g., 50-400 kinases) at a fixed concentration (e.g., 1 or 10 µM).[12][13]

The assay typically measures the residual kinase activity after incubation with the test

compound, often using a radiometric or fluorescence-based method.

Analyze the results to identify any kinases that are significantly inhibited (e.g., >50%

inhibition).

For any identified "hits," perform follow-up dose-response assays to determine the IC₅₀ value

for the specific kinase-inhibitor interaction.[14]

Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and

preliminary biological evaluation of the novel compound 2-Methyl-5,5-diphenyloxane. The

proposed synthetic route is feasible, and the predicted analytical data will serve as a

benchmark for structural confirmation. The hypothesized biological activity in the realm of

kinase inhibition provides a clear direction for initial pharmacological screening. The detailed

protocols herein are intended to enable researchers to embark on the investigation of this

promising new chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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